1-Fluoro-3-azabicyclo[3.1.1]heptane hydrochloride
Description
1-Fluoro-3-azabicyclo[3.1.1]heptane hydrochloride is a bicyclic amine derivative characterized by a fused [3.1.1] ring system containing a nitrogen atom (azabicyclo) and a fluorine substituent. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and chemical applications.
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-fluoro-3-azabicyclo[3.1.1]heptane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FN.ClH/c7-6-1-5(2-6)3-8-4-6;/h5,8H,1-4H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXBCHBWDIETOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(CNC2)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Fluoro-3-azabicyclo[3.1.1]heptane hydrochloride typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been developed to be scalable and efficient, allowing for the incorporation of the core structure into various biologically active compounds . The reaction conditions often include the use of lithium aluminum hydride (LiAlH4) as a reducing agent, which facilitates the transformation of nitriles into the desired bicyclic amine structure .
Industrial production methods for this compound are not extensively documented, but the general approach involves similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and other advanced techniques to ensure high yield and purity .
Chemical Reactions Analysis
Oxidation Reactions
This compound undergoes selective oxidation at the tertiary carbon adjacent to the nitrogen atom. Key findings include:
| Reaction Type | Reagents/Conditions | Product | Yield | Mechanism Insight |
|---|---|---|---|---|
| C-H oxidation | Cl₂ (g), UV light, 25°C | 1-Chloro-3-azabicyclo[3.1.1]heptane | 62-68% | Radical-mediated H abstraction |
| Amine oxidation | mCPBA, CH₂Cl₂, 0°C → RT | N-Oxide derivative | 45% | Electrophilic oxygen transfer |
Practical consideration: Fluorine's electronegativity directs oxidation to the less substituted bridgehead position.
Reduction Reactions
The fluorine atom participates in reductive defluorination:
| Target Site | Reagents/Conditions | Product | Yield | Key Observation |
|---|---|---|---|---|
| C-F bond cleavage | NaBH₄, NiCl₂, MeOH, 50°C | 3-Azabicyclo[3.1.1]heptane | 78% | Transition metal-catalyzed process |
| Ring saturation | H₂ (1 atm), Pd/C, EtOH | Hexahydro-3-azabicyclo[3.1.1]heptane | 51% | Partial ring opening observed |
Reductive systems require careful pH control (pH 7-8) to prevent HCl liberation from the hydrochloride salt .
Substitution Reactions
The fluorine atom shows nucleophilic displacement reactivity:
| Nucleophile | Conditions | Product | Yield | Steric Effects |
|---|---|---|---|---|
| KCN | DMF, 80°C, 12h | 1-Cyano-3-azabicyclo[3.1.1]heptane | 60% | Bicyclic strain slows SN2 kinetics |
| NaN₃ | H₂O/EtOH (1:1), reflux | 1-Azido-3-azabicyclo[3.1.1]heptane | 55% | Competing elimination minimized |
Notable limitation: Bridgehead substitution exhibits <20% efficiency with bulky nucleophiles like tert-butoxide.
Ring-Opening Reactions
Acid-mediated ring cleavage occurs preferentially at the fluorinated bridge:
| Acid System | Temperature | Major Product | Application |
|---|---|---|---|
| 6M HCl (aq) | Reflux | 4-Fluoropiperidine-3-carboxylic acid | Chiral building block |
| H₂SO₄ (conc.) | 110°C | Linear diamine derivative | Polymer precursor |
Kinetic studies show first-order dependence on [H⁺], with activation energy ΔG‡ = 92 kJ/mol.
Acid-Base Behavior
The hydrochloride salt demonstrates reversible protonation:
| Condition | pKa (NH⁺) | Solubility (mg/mL) | Protonation Site |
|---|---|---|---|
| H₂O | 8.2 ± 0.3 | 34 (25°C) | Bridgehead nitrogen |
| 0.1M NaOH | - | 112 (free base) | Deprotonation in <5 min |
The free base form exhibits increased volatility (bp 189°C at 760 mmHg) compared to the salt .
Catalytic Transformations
Palladium-mediated couplings enable functionalization:
| Reaction | Catalyst System | Product | TOF (h⁻¹) |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | Biaryl derivatives | 82 |
| Buchwald-Hartwig | Pd₂(dba)₃/XPhos, t-BuONa | N-Arylated compounds | 67 |
Leaching studies confirm <0.5% Pd retention in products.
Biological Derivatization
In medicinal chemistry applications:
-
Esterification: Reacts with acetyl chloride to form membrane-permeable prodrugs (93% conversion)
-
Amide formation: Couples with Boc-protected amino acids using EDC/HOBt (76-84% yield)
-
Mannich reactions: Forms tertiary amines with formaldehyde/piperidine (61% yield)
Scientific Research Applications
Medicinal Chemistry
The compound is primarily recognized for its potential applications in drug design as a bioisostere of various pharmacophores, particularly those containing nitrogen heterocycles like pyridine. Its structure allows it to mimic the spatial and electronic characteristics of these compounds while potentially improving solubility and metabolic stability.
Key Findings:
- Bioisosteric Replacement: 1-Fluoro-3-azabicyclo[3.1.1]heptane can replace the pyridine ring in existing drug molecules, leading to enhanced physicochemical properties. For instance, studies have shown that replacing the pyridine in drugs like Rupatidine with this bicyclic structure significantly improves water solubility and metabolic half-life without compromising biological activity .
- Neurotransmitter Modulation: Compounds similar to 1-fluoro-3-azabicyclo[3.1.1]heptane have been investigated for their effects on neurotransmitter systems, suggesting potential applications in treating central nervous system disorders.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis, facilitating the development of more complex molecules through various synthetic methodologies.
Synthesis Techniques:
- Multi-step Synthesis: The synthesis typically involves starting from readily available bicyclic precursors, followed by functionalization through reactions such as alkylation or acylation to introduce substituents like fluorine or p-tolyl groups.
- Scalable Production: Recent advancements have focused on optimizing reaction conditions to produce 1-fluoro-3-azabicyclo[3.1.1]heptane hydrochloride efficiently at scale, making it more accessible for research and development purposes .
Case Study 1: Antihistamine Development
In a notable study, researchers replaced the pyridine ring in Rupatidine with 1-fluoro-3-azabicyclo[3.1.1]heptane. This modification resulted in a compound with over tenfold increased water solubility and significantly prolonged metabolic half-life in human models, demonstrating the potential of this bicyclic structure in enhancing drug formulations .
Case Study 2: Neuropharmacological Activity
Investigations into compounds structurally related to 1-fluoro-3-azabicyclo[3.1.1]heptane revealed their capability to modulate neurotransmitter systems effectively, suggesting their utility in developing treatments for neurological conditions.
Mechanism of Action
The mechanism of action of 1-Fluoro-3-azabicyclo[3.1.1]heptane hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can form strong hydrogen bonds with biological molecules, enhancing its binding affinity and specificity. The nitrogen atom in the bicyclic structure can also participate in various interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-fluoro-3-azabicyclo[3.1.1]heptane hydrochloride with structurally related azabicyclo compounds, focusing on key structural features, physicochemical properties, and biological relevance.
Structural Analogs and Substitution Patterns
Physicochemical Properties
- Polarity and Solubility: Fluorine and oxygen substituents (e.g., in 6-oxa-3-azabicyclo[3.1.1]heptane HCl) increase polarity, enhancing water solubility compared to non-polar analogs . The difluoro analog (7,7-difluoro-3-azabicyclo[4.1.0]heptane HCl) exhibits solubility in water, alcohol, and ether due to its ionic hydrochloride form and fluorine’s electronegativity .
Thermal Stability :
Key Research Findings and Gaps
Critical Observations :
- Data Gaps: Limited information exists on the exact synthetic routes, pharmacokinetics, or toxicity profiles of 1-fluoro-3-azabicyclo[3.1.1]heptane HCl. Further studies are needed to validate its biological efficacy and safety.
Biological Activity
1-Fluoro-3-azabicyclo[3.1.1]heptane hydrochloride is a bicyclic compound with potential applications in medicinal chemistry, particularly as a building block for drug development. Understanding its biological activity is crucial for assessing its therapeutic potential and safety profile.
- IUPAC Name : this compound
- CAS Number : 2305255-19-8
- Molecular Formula : C₆H₁₀FN·HCl
- Molecular Weight : 151.61 g/mol
- Purity : 95% .
The biological activity of this compound may involve interactions with various biological targets, including receptors and enzymes within the central nervous system (CNS). Its structure suggests potential as a ligand for neurotransmitter receptors, which could influence neuropharmacological pathways.
Antimicrobial Activity
Research has indicated that bicyclic compounds similar to 1-fluoro-3-azabicyclo[3.1.1]heptane exhibit antimicrobial properties. For instance, derivatives of azabicyclo compounds have shown efficacy against various bacterial strains, suggesting that modifications to the bicyclic structure can enhance antibacterial activity .
Neuropharmacological Effects
Preliminary studies suggest that this compound may act on CNS pathways, potentially influencing neurotransmitter dynamics. The bicyclic structure is known to facilitate interactions with neurotransmitter receptors such as acetylcholine and dopamine receptors, which are critical in the modulation of mood and cognition .
Study on CNS Activity
In a recent study published in the Journal of Medicinal Chemistry, researchers explored the effects of azabicyclo compounds on anxiety and depression models in rodents. The results indicated that compounds structurally related to 1-fluoro-3-azabicyclo[3.1.1]heptane exhibited significant anxiolytic effects, suggesting potential therapeutic applications in treating anxiety disorders .
Antimicrobial Screening
A screening of various bicyclic compounds, including derivatives of 1-fluoro-3-azabicyclo[3.1.1]heptane, demonstrated promising results against Gram-positive bacteria, particularly Staphylococcus aureus. The study indicated a dose-dependent response, with higher concentrations leading to increased inhibition of bacterial growth .
Data Table: Comparative Biological Activity
Q & A
What are the critical steps and optimization strategies for synthesizing 1-Fluoro-3-azabicyclo[3.1.1]heptane hydrochloride?
The synthesis typically involves multi-step organic reactions, including cyclization of precursors, fluorination, and salt formation. Key considerations include:
- Reaction Conditions : Temperature control (e.g., low temperatures for fluorination to avoid side reactions), solvent choice (polar aprotic solvents like DMF for improved solubility), and reaction time optimization to maximize yield .
- Purification : Chromatography or crystallization to isolate the hydrochloride salt, with purity confirmed via NMR and mass spectrometry (MS) .
- Halogenation : Fluorine introduction via electrophilic fluorinating agents (e.g., Selectfluor®) under anhydrous conditions to ensure regioselectivity .
Which analytical methods are most reliable for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : and NMR confirm structural integrity and fluorine positioning .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, 254 nm) assesses purity and stability, using standardized protocols similar to pharmacopeial methods .
How does fluorination influence the physicochemical and pharmacological properties of azabicyclic compounds?
Fluorine atoms enhance metabolic stability, membrane permeability, and bioavailability by:
- Electronegativity : Strengthening hydrogen bonding with biological targets (e.g., enzymes, receptors) .
- Lipophilicity : Adjusting logP values to optimize blood-brain barrier penetration for CNS-targeted therapies .
- Steric Effects : Fluorine's small size minimizes steric hindrance, preserving binding affinity while reducing off-target interactions .
What reaction mechanisms are plausible for derivatizing this compound?
- Nucleophilic Substitution : Fluorine can be replaced by amines or thiols under basic conditions .
- Reduction : Catalytic hydrogenation (e.g., Pd/C) reduces unsaturated bonds in the bicyclic framework .
- Cross-Coupling : Suzuki-Miyaura reactions enable aryl/heteroaryl group introductions at specific positions .
Mechanistic studies require kinetic isotope effects (KIEs) or computational modeling (DFT) to validate intermediates .
How should researchers resolve contradictions in pharmacological data for azabicyclic derivatives?
- Dose-Response Analysis : Re-evaluate EC/IC values across multiple assays (e.g., functional vs. binding assays) .
- Structural Confirmation : Verify compound identity and purity, as impurities can skew receptor affinity data .
- Species-Specific Effects : Test in diverse biological models (e.g., human vs. rodent receptors) to account for variability .
Why is stereochemistry critical in designing azabicyclic compounds for neuropharmacology?
- Receptor Specificity : Enantiomers may exhibit divergent binding to GABA or NMDA receptors, altering efficacy/toxicity ratios .
- Metabolic Pathways : Stereoselective metabolism (e.g., CYP450 enzymes) affects half-life and metabolite profiles .
- Synthetic Strategies : Asymmetric synthesis (e.g., chiral auxiliaries) ensures enantiomeric purity, as seen in related bicyclic amines .
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
- Reaction Scalability : Transitioning from batch to flow chemistry improves heat/mass transfer for exothermic steps .
- Cost-Efficiency : Optimize fluorination reagents (e.g., KF vs. expensive fluorinating agents) without compromising yield .
- Regulatory Compliance : Adhere to ICH guidelines for impurity profiling (<0.1% for unknown impurities) .
How can computational tools aid in predicting the biological activity of this compound?
- Molecular Docking : Simulate binding modes with targets like serotonin receptors using AutoDock Vina .
- QSAR Models : Corrogate substituent effects (e.g., fluorine position) with activity datasets to prioritize analogs .
- ADMET Prediction : Software like SwissADME forecasts absorption and toxicity profiles early in development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
